molecular formula C19H27N5O3 B2724982 1-(3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one CAS No. 2034502-36-6

1-(3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one

カタログ番号: B2724982
CAS番号: 2034502-36-6
分子量: 373.457
InChIキー: XYQCVLBPHXWOOM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one is a chemical compound with the CAS Registry Number 2034502-36-6 . It has a molecular formula of C19H27N5O3 and a molecular weight of 373.45 g/mol . This reagent features a complex structure that incorporates a dimethylisoxazole moiety and a dimethylaminopyrazine group linked through a piperidine-propane-1-one chain . Computed physicochemical properties include a topological polar surface area of 84.6 Ų and an XLogP3 value of 1.7, which can be useful for researchers in predicting the compound's behavior . The presence of both pyrazine and isoxazole rings, which are privileged structures in medicinal chemistry, suggests potential for investigation in various biochemical contexts. Researchers are exploring compounds with similar structural motifs, such as trisubstituted pyrazines, as tools in biochemical probe development . This product is intended for research purposes as a chemical reference standard or for use in in vitro assay development. It is supplied for Laboratory Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

特性

IUPAC Name

1-[3-[3-(dimethylamino)pyrazin-2-yl]oxypiperidin-1-yl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N5O3/c1-13-16(14(2)27-22-13)7-8-17(25)24-11-5-6-15(12-24)26-19-18(23(3)4)20-9-10-21-19/h9-10,15H,5-8,11-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYQCVLBPHXWOOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CCC(=O)N2CCCC(C2)OC3=NC=CN=C3N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 1-(3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one is a complex organic molecule that has garnered interest for its potential biological activities. This article explores its biological activity, focusing on its pharmacological implications, structural features, and relevant case studies.

Structural Features

The compound features several notable structural components:

  • Piperidine Ring : Contributes to the compound's ability to interact with various biological targets.
  • Dimethylamino Group : Known for enhancing lipophilicity and potentially increasing central nervous system (CNS) activity.
  • Pyrazine Moiety : Often associated with diverse pharmacological effects, including antimicrobial and anticancer properties.
  • Isoxazole Ring : Linked to neuroactive properties and is often found in compounds with therapeutic potential.

These structural elements suggest that the compound may exhibit a range of biological activities, particularly in pharmacology.

Pharmacological Implications

The biological activity of this compound can be inferred from its structural similarities to other known bioactive molecules. Compounds containing piperidine and pyrazole moieties have been shown to exhibit various pharmacological effects, such as:

  • Anticancer Activity : Similar compounds have demonstrated efficacy in inhibiting tumor growth and inducing apoptosis in cancer cells.
  • CNS Stimulation : The presence of the dimethylamino group suggests potential stimulant effects on the CNS.
  • Antimicrobial Properties : Pyrazine derivatives are often evaluated for their ability to combat bacterial and fungal infections.

Understanding the mechanisms through which this compound exerts its biological effects is crucial. Potential mechanisms include:

  • Enzyme Inhibition : Many compounds with similar structures act as inhibitors of key enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing signaling pathways related to mood and cognition.

Comparative Analysis

To better understand the potential of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesNotable Activities
Pyrazole Derivative AContains pyrazole and methoxy groupsAnticancer properties
Piperidine Derivative BPiperidine ring with varied substituentsAnalgesic effects
Dimethylamino Pyrazine CDimethylamino group attached to pyrazineCNS stimulant effects

The unique combination of piperidine and pyrazole moieties in this compound may enhance its bioactivity compared to these similar compounds .

In Vitro Studies

Recent studies have evaluated the biological activity of related compounds through various in vitro assays. For instance, a study on a pyrazole derivative demonstrated significant inhibition of human dihydroorotate dehydrogenase (DHODH), leading to reduced viral replication in cell cultures . Such findings suggest that similar mechanisms may be at play for our target compound.

Predictive Modeling

Predictive modeling tools like PASS (Prediction of Activity Spectra for Substances) can provide insights into the potential biological activities based on structural characteristics. Early predictions indicate that this compound may exhibit a range of activities, including anti-inflammatory and analgesic properties, warranting further experimental validation .

類似化合物との比較

Structural Analogues from Patent Literature (EP 1 808 168 B1)

The European patent lists compounds with overlapping structural features, such as:

  • (3,5-Dimethyl-isoxazol-4-yl)({4-[1-(4-methanesulfonyl-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino]-piperidin-1-yl}-(3-methyl-isoxazol-5-yl)-methanone .

Key Comparisons:

Feature Target Compound Patent Compound
Core Heterocycle Pyrazine (with dimethylamino substituent) Pyrazolo[3,4-d]pyrimidine (kinase-binding scaffold)
Piperidine Linkage Oxygen-linked 3-(dimethylamino)pyrazine Amino-linked pyrazolo-pyrimidine
Isoxazole Substituent 3,5-Dimethylisoxazol-4-yl Dual isoxazole groups (3-methyl-isoxazol-5-yl and 3,5-dimethyl-isoxazol-4-yl)
Functional Groups Dimethylamino (electron-donating) Methanesulfonyl (electron-withdrawing)

Implications:

  • The methanesulfonyl group in the patent compound could enhance target selectivity for sulfonamide-sensitive enzymes, whereas the dimethylamino group in the target compound may improve cellular uptake .

Table 1: Comparative Pharmacological Profiles (Inferred)

Compound Structural Class Likely Target Potency (IC₅₀)* Selectivity Notes
Target Compound Pyrazine-isoxazole hybrid Kinases (e.g., JAK, PI3K) ~50 nM† High for dimethylamino group
Patent Compound Pyrazolo-pyrimidine Tyrosine kinases ~10 nM Methanesulfonyl-driven
Compound 4i Coumarin-pyrimidinone Antimicrobial targets Not reported Broad-spectrum activity

*Potency data inferred from structural analogs; †Hypothetical value based on dimethylamino’s role in kinase inhibition.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for the preparation of this compound, and how can reaction conditions be optimized?

  • Answer : The compound’s synthesis involves coupling a piperidine-pyrazine intermediate with a 3,5-dimethylisoxazole propanone derivative. Key steps include:

  • Using coupling reagents like HOBt/TBTU for amide bond formation (as seen in analogous heterocyclic syntheses) .
  • Optimizing solvent polarity (e.g., DMF or THF) and temperature (40–60°C) to enhance yield and reduce side reactions.
  • Employing design of experiments (DoE) to systematically vary parameters (e.g., molar ratios, reaction time) and identify optimal conditions via response surface methodology .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Answer : Characterization requires:

  • NMR (¹H/¹³C) to confirm regiochemistry of the pyrazine and piperidine moieties, with attention to splitting patterns for dimethylamino groups .
  • HRMS to verify molecular weight and isotopic distribution.
  • HPLC-PDA for purity assessment, especially to detect byproducts from incomplete coupling or oxidation .

Q. How can researchers assess the compound’s preliminary biological activity?

  • Answer : Initial screening should focus on:

  • Enzyme inhibition assays (e.g., kinase or protease targets) due to the pyrazine and isoxazole motifs’ known roles in binding ATP pockets .
  • Cellular viability assays (e.g., MTT) to evaluate cytotoxicity, using structurally related compounds as positive/negative controls .

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity and guide synthetic route design?

  • Answer :

  • Reaction path search algorithms (e.g., artificial force-induced reaction) can model transition states and intermediates, reducing trial-and-error experimentation .
  • DFT calculations (B3LYP/6-31G*) optimize geometries and predict regioselectivity in pyrazine functionalization .
  • Molecular dynamics simulations assess solvent effects on reaction kinetics .

Q. What strategies resolve contradictions in biological activity data across different assay systems?

  • Answer :

  • Dose-response profiling to confirm activity trends and rule out false positives from assay-specific artifacts.
  • Off-target screening (e.g., using proteome microarrays) to identify unintended interactions.
  • Metabolite stability studies (e.g., liver microsome assays) to determine if discrepancies arise from compound degradation .

Q. How can researchers elucidate the mechanism of action for this compound’s observed bioactivity?

  • Answer :

  • Target deconvolution via chemical proteomics (e.g., affinity chromatography coupled with LC-MS/MS).
  • X-ray crystallography or cryo-EM to resolve binding modes with putative targets.
  • Kinetic studies (e.g., surface plasmon resonance) to measure binding affinity and thermodynamics .

Q. What experimental and computational approaches validate the compound’s pharmacokinetic properties?

  • Answer :

  • In vitro ADME assays : Caco-2 permeability, cytochrome P450 inhibition, and plasma protein binding.
  • In silico QSAR models predict logP, bioavailability, and blood-brain barrier penetration.
  • Physiologically based pharmacokinetic (PBPK) modeling integrates solubility and metabolic stability data to forecast in vivo behavior .

Methodological Notes

  • Data Contradiction Analysis : Cross-validate unexpected results using orthogonal techniques (e.g., LC-MS vs. NMR for purity) and replicate experiments under standardized conditions .
  • Advanced Synthesis : For scale-up, apply flow chemistry to improve heat/mass transfer and minimize side reactions .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。